molecular formula C23H20FN5O5 B2413055 2-(1-benzyl-1H-pyrrol-2-yl)-N-(2-fluorophenyl)-2-oxoacetamide CAS No. 951594-38-0

2-(1-benzyl-1H-pyrrol-2-yl)-N-(2-fluorophenyl)-2-oxoacetamide

Cat. No. B2413055
CAS RN: 951594-38-0
M. Wt: 465.441
InChI Key: JUHBJLRTMIYUAW-UHFFFAOYSA-N
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Description

2-(1-benzyl-1H-pyrrol-2-yl)-N-(2-fluorophenyl)-2-oxoacetamide, commonly known as BFA, is a synthetic compound that belongs to the class of pyrrole derivatives. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and biotechnology.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis Methodologies : While not directly related to the compound , studies on synthesis methods for similar compounds can provide insights. For instance, Qiu et al. (2009) discuss a practical pilot-scale method for the preparation of 2-fluoro-4-bromobiphenyl, a compound that shares some structural similarities, emphasizing the importance of developing safe and practical synthesis routes for complex organic compounds (Qiu, Gu, Zhang, & Xu, 2009).

Biological and Pharmacological Properties

  • Pyrrole-based Drug Discovery : The pyrrole moiety, a component of the compound , is a significant structural element in drug discovery. Li Petri et al. (2020) highlight the importance of pyrrole-based compounds in medicinal chemistry, noting their widespread use in anticancer, antimicrobial, and antiviral drugs. This underscores the potential biological relevance of compounds containing pyrrole structures, like 2-(1-benzyl-1H-pyrrol-2-yl)-N-(2-fluorophenyl)-2-oxoacetamide (Li Petri et al., 2020).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O5/c1-27-12-17-21(26-27)22(31)29(11-14-2-4-15(24)5-3-14)23(32)28(17)13-20(30)25-16-6-7-18-19(10-16)34-9-8-33-18/h2-7,10,12H,8-9,11,13H2,1H3,(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHBJLRTMIYUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC4=C(C=C3)OCCO4)CC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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